

hMAO-B-IN-4 CAS number and molecular weight

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In-Depth Technical Guide: hMAO-B-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hMAO-B-IN-4**, a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B). This document details its chemical properties, biological activity, and the experimental protocols for its characterization, offering valuable insights for researchers in neurodegenerative disease and drug discovery.

Core Data Summary

hMAO-B-IN-4, also identified as compound B10 in its primary literature, is a potent inhibitor of hMAO-B with significant potential for research in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] Its key quantitative data are summarized in the table below for ease of reference and comparison.

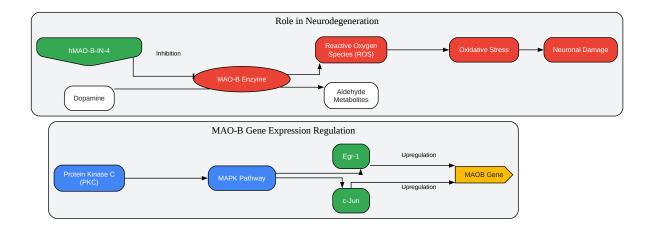


| Parameter | Value | Reference |
|------------------------|-------------------------|--------------|
| CAS Number | 1666119-75-0 | INVALID-LINK |
| Molecular Weight | 320.40 g/mol | INVALID-LINK |
| hMAO-B IC50 | 0.067 μΜ | INVALID-LINK |
| hMAO-A IC50 | 33.82 μΜ | INVALID-LINK |
| Selectivity Index (SI) | >500 (hMAO-A/hMAO-B) | INVALID-LINK |
| hMAO-B Ki | 0.03 μΜ | INVALID-LINK |
| Inhibition Type | Reversible, Competitive | INVALID-LINK |

Signaling Pathways

Monoamine oxidase B is a key enzyme in the catabolism of neurotransmitters. Its activity is implicated in the progression of neurodegenerative diseases through oxidative stress and the depletion of essential monoamines. The signaling pathway for MAO-B regulation and its role in neurodegeneration are depicted below.





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MAO-B regulatory and neurodegenerative pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of **hMAO-B-IN-4**, as described by Sudevan et al. (2022).

In Vitro hMAO Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of **hMAO-B-IN-4** against human MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A)



- Benzylamine (substrate for MAO-B)
- hMAO-B-IN-4 (test compound)
- Toloxatone (reference inhibitor for MAO-A)
- Lazabemide (reference inhibitor for MAO-B)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate reader

Procedure:

- · Preparation of Reagents:
 - Prepare stock solutions of hMAO-B-IN-4 and reference inhibitors in DMSO.
 - Prepare substrate solutions (kynuramine and benzylamine) in the potassium phosphate buffer.
 - Dilute the recombinant hMAO-A and hMAO-B enzymes to the desired concentration in the buffer.
- Assay Protocol:
 - The assay is performed in a 96-well plate format with a final volume of 200 μL per well.
 - Add 140 μL of the potassium phosphate buffer to each well.
 - Add 20 μL of the enzyme solution (hMAO-A or hMAO-B) to each well.
 - Add 20 μL of various concentrations of hMAO-B-IN-4 or the reference inhibitor. For the control, add 20 μL of DMSO.
 - Pre-incubate the plate at 37°C for 15 minutes.

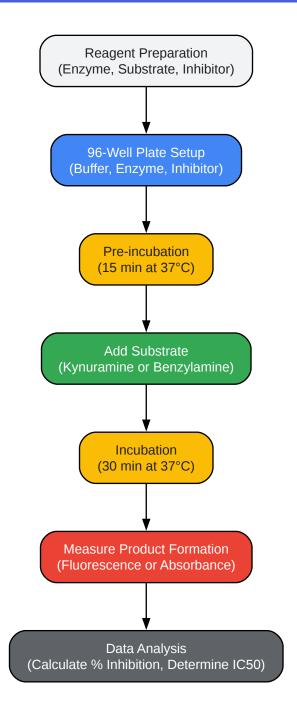






- \circ Initiate the reaction by adding 20 μ L of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
- Incubate the reaction mixture at 37°C for 30 minutes.
- · Measurement and Analysis:
 - The formation of the oxidized product from kynuramine (4-hydroxyquinoline) is measured by fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
 - The oxidation of benzylamine is monitored by measuring the increase in absorbance at 250 nm.
 - The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
 - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Workflow for IC50 determination of hMAO-B-IN-4.

Reversibility of hMAO-B Inhibition

This protocol is used to determine whether the inhibition of hMAO-B by **hMAO-B-IN-4** is reversible or irreversible.

Procedure:



• Enzyme-Inhibitor Incubation:

- Incubate a solution of hMAO-B with a high concentration of hMAO-B-IN-4 (typically 100 times the IC50 value) for 30 minutes at 37°C.
- A control sample with the enzyme and DMSO (without the inhibitor) is also prepared and incubated under the same conditions.

• Dialysis:

The enzyme-inhibitor mixture and the control sample are subjected to extensive dialysis
against a potassium phosphate buffer (100 mM, pH 7.4) for 24 hours at 4°C. The dialysis
is performed with multiple buffer changes to ensure the complete removal of any unbound
inhibitor.

Activity Measurement:

 After dialysis, the enzymatic activity of both the inhibitor-treated and control samples is measured using the standard hMAO-B inhibition assay described above.

Analysis:

- If the enzymatic activity of the inhibitor-treated sample is restored to a level comparable to the control sample, the inhibition is considered reversible.
- If the enzymatic activity remains significantly lower than the control, the inhibition is considered irreversible.

Conclusion

hMAO-B-IN-4 is a highly potent and selective reversible inhibitor of human monoamine oxidase B. Its favorable pharmacological profile makes it a valuable tool for preclinical research into the therapeutic potential of MAO-B inhibition in neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for its further investigation and characterization.



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